molecular formula C3H3Cl3O B7771903 1,1,1-Trichloroacetone CAS No. 72497-18-8

1,1,1-Trichloroacetone

Cat. No.: B7771903
CAS No.: 72497-18-8
M. Wt: 161.41 g/mol
InChI Key: SMZHKGXSEAGRTI-UHFFFAOYSA-N
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Description

1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula C₃H₃Cl₃O . It is a colourless liquid known for its strong pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of folic acid .

Chemical Reactions Analysis

1,1,1-Trichloroacetone undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trichloroacetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trichloroacetone involves its reactivity as a chlorinated ketone. It can interact with various biological molecules, leading to the formation of adducts and other reaction products. The molecular targets and pathways involved include nucleophilic sites on proteins and nucleic acids, where it can form covalent bonds and alter their function .

Comparison with Similar Compounds

1,1,1-Trichloroacetone can be compared with other similar compounds:

This compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1,1,1-trichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHKGXSEAGRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021679
Record name 1,1,1-Trichloropropanone
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Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

149 °C
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethyl alcohol and ethyl ether
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.435 g/cu cm at 20 °C
Record name 1,1,1-TRICHLOROACETONE
Source Hazardous Substances Data Bank (HSDB)
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CAS No.

918-00-3, 72497-18-8
Record name 1,1,1-Trichloropropanone
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Record name 1,1,1-Trichloroacetone
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Record name 2-Propanone, trichloro-
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Record name Trichloroacetone
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Record name 1,1,1-Trichloropropanone
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Record name 1,1,1-Trichloroacetone
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Record name 1,1,1-TRICHLOROACETONE
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Record name 1,1,1-TRICHLOROACETONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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